3-(Pyrrolidin-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE is a complex organic compound that features a pyridazine core substituted with piperazine and pyrrolidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridazine Core: Starting from a suitable pyridazine precursor, the core structure is synthesized through cyclization reactions.
Substitution with Piperazine: The piperazine moiety is introduced via nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.
Introduction of Pyrrolidine: The pyrrolidine group is added through similar substitution reactions, ensuring the correct positioning on the pyridazine ring.
Sulfonylation: The final step involves the sulfonylation of the piperazine nitrogen using 3-methylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, targeting specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of bases like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the removal of sulfonyl groups.
Scientific Research Applications
3-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Exhibits significant antimicrobial activity.
Uniqueness
3-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE is unique due to its specific substitution pattern and the presence of both piperazine and pyrrolidine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H25N5O2S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
3-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyridazine |
InChI |
InChI=1S/C19H25N5O2S/c1-16-5-4-6-17(15-16)27(25,26)24-13-11-23(12-14-24)19-8-7-18(20-21-19)22-9-2-3-10-22/h4-8,15H,2-3,9-14H2,1H3 |
InChI Key |
WJGLLHKSOGNXNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.